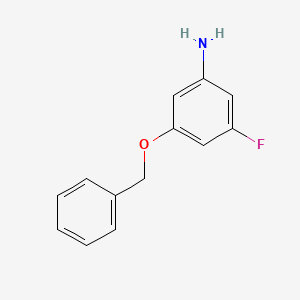

3-(Benzyloxy)-5-fluoroaniline

描述

Significance of Fluorine and Benzyloxy Substituents in Aromatic Systems for Chemical Research

The incorporation of fluorine and benzyloxy groups into aromatic systems, such as in the molecule 3-(Benzyloxy)-5-fluoroaniline, imparts unique and highly desirable properties for chemical research, particularly in medicinal chemistry and materials science.

Fluorine Substituents: The introduction of fluorine into organic molecules is a widely used strategy in drug design. wikipedia.org Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can significantly alter a molecule's properties without a major increase in its size. wikipedia.org Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the half-life and bioavailability of a drug candidate. wikipedia.org

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets, potentially enhancing the binding affinity and potency of a ligand. wikipedia.org

Physicochemical Properties: The presence of fluorine can modulate a molecule's acidity (pKa), lipophilicity, and membrane permeability, which are critical parameters for a compound's pharmacokinetic profile. researchgate.netgeeksforgeeks.org

Benzyloxy Substituents: The benzyloxy group, which consists of a benzyl (B1604629) group (C₆H₅CH₂–) attached to an oxygen atom, is another crucial substituent in organic synthesis. bldpharm.com Its significance stems from several factors:

Protecting Group: The benzyloxy group is frequently employed as a protecting group for alcohols and carboxylic acids. chemicalbook.com It is relatively stable under various reaction conditions but can be removed when needed, typically through hydrogenolysis. chemicalbook.com

Synthetic Handle: The benzyl portion of the group offers sites for further functionalization, and its ether linkage provides specific conformational constraints that can be important in the design of bioactive molecules. sigmaaldrich.com

The combination of a fluorine atom and a benzyloxy group on an aniline (B41778) scaffold, as seen in this compound, creates a molecule with a unique set of properties, making it a valuable intermediate for advanced synthetic applications.

Overview of Aniline Derivatives as Advanced Synthetic Precursors

Aniline and its derivatives are fundamental precursors in the chemical industry and in academic research. nih.govossila.com Historically, aniline was central to the development of the synthetic dye industry. wikipedia.org Today, its applications have expanded dramatically, and aniline derivatives are key starting materials for a multitude of products.

Anilines are particularly important in the synthesis of pharmaceuticals. ossila.com For instance, the widely used analgesic and antipyretic, paracetamol, is synthesized from aniline. wikipedia.org The amino group of aniline is a versatile functional handle that can be readily transformed into a wide range of other groups. For example, it can undergo diazotization to form diazonium salts, which are highly useful intermediates that can be converted into halides, cyanides, or hydroxyl groups. wikipedia.org

The reactivity of the aromatic ring in aniline derivatives is strongly influenced by the amino group, which is a powerful activating group, directing electrophilic substitution to the ortho and para positions. wikipedia.org By introducing other substituents, chemists can further control the regioselectivity of subsequent reactions. This high degree of control makes substituted anilines, such as 3-chloro-5-fluoroaniline (B1302006) and 3-chloro-4-(3-fluorobenzyloxy)aniline, valuable building blocks for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) for antiviral and anti-inflammatory treatments. ossila.comgoogle.com Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have further expanded the utility of substituted anilines in creating novel carbon-carbon and carbon-heteroatom bonds. ossila.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.cn |

| CAS Number | 1438272-88-8 | sigmaaldrich.cn |

| Molecular Formula | C₁₃H₁₂FNO | N/A |

| Molecular Weight | 217.24 g/mol | sigmaaldrich.cn |

| Physical Form | Liquid | sigmaaldrich.cn |

| InChI Key | LZQGNCOYPBHWQE-UHFFFAOYSA-N | sigmaaldrich.cn |

Table 2: Comparison of Related Substituted Anilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Aniline | C₆H₇N | 93.13 | 184 | -6.3 |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 186 | N/A |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | C₁₃H₁₁ClFNO | 251.68 | N/A | N/A |

| 3-Amino-5-bromobenzotrifluoride | C₇H₅BrF₃N | 240.02 | 220-223 | N/A |

| Data sourced from multiple chemical suppliers and databases. geeksforgeeks.orgchemicalbook.comnih.govsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQGNCOYPBHWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Benzyloxy 5 Fluoroaniline

Elucidation of Reaction Pathways for Functionalization

Understanding the intrinsic reactivity of 3-(Benzyloxy)-5-fluoroaniline is key to its successful functionalization. The electronic properties of the substituents on the aromatic ring create specific sites of reactivity that can be targeted through carefully chosen reaction conditions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. The mechanism proceeds via a two-step pathway: initial attack by an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the loss of a proton (H⁺) to restore aromaticity. dalalinstitute.comwikipedia.orglibretexts.org

In this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂) at C1: Strongly directs to C2, C4, and C6.

Benzyloxy group (-OCH₂Ph) at C3: Directs to C2, C4, and C6.

Fluoro group (-F) at C5: Directs to C2, C4, and C6.

All three substituents direct incoming electrophiles to the same positions (C2, C4, C6). The amino group is the most potent activating group, making these positions highly susceptible to electrophilic attack. libretexts.org Therefore, reactions like halogenation, nitration, or sulfonation are expected to occur preferentially at the positions ortho or para to the amine. wikipedia.orgmasterorganicchemistry.com For instance, monobromination would be expected to yield a mixture of 2-bromo- and 4-bromo-3-(benzyloxy)-5-fluoroaniline as the major products.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions |

| Amino (-NH₂) | C1 | Strongly Activating | ortho, para | C2, C4, C6 |

| Benzyloxy (-OCH₂Ph) | C3 | Activating | ortho, para | C2, C4, C6 |

| Fluoro (-F) | C5 | Deactivating | ortho, para | C4, C6, C2 |

This table summarizes the electronic influence of each substituent on the aromatic ring during electrophilic aromatic substitution reactions.

The nitrogen atom of the aniline (B41778) group possesses a lone pair of electrons, rendering it nucleophilic. However, the nucleophilicity of an arylamine is considerably lower than that of an alkylamine because the lone pair is delocalized into the aromatic π-system through resonance. chemistrysteps.com This delocalization is further influenced by the other ring substituents. The electron-withdrawing fluorine atom at the meta position slightly reduces the electron density of the ring and, consequently, the basicity and nucleophilicity of the nitrogen atom.

Despite this reduced reactivity, the aniline nitrogen readily participates in reactions with suitable electrophiles. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This transformation is often used as a protecting strategy to moderate the high reactivity of the aniline group during subsequent EAS reactions. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-substitution and oxidative side reactions. libretexts.org

Alkylation: Direct alkylation of the nitrogen can occur but is often difficult to control and can lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. These salts are versatile intermediates that can be converted into a wide range of functional groups. libretexts.org

A study on the nucleophilic reactivity of various aniline derivatives towards the nitroso group found that the reaction rate is linked to the electronic properties of the ring substituents. researchgate.netmurdoch.edu.au For anilines with electron-withdrawing groups, the transition state can become unbalanced, leading to a higher intrinsic barrier for the reaction. murdoch.edu.au

The benzyloxy group serves as a common protecting group for phenols. Its primary mode of reactivity is cleavage of the benzyl-oxygen bond to deprotect the hydroxyl group. The stability of the benzylic carbocation or radical makes this group susceptible to removal under various conditions. wikipedia.org

Key deprotection mechanisms include:

Catalytic Hydrogenolysis: This is the most common method, involving the use of hydrogen gas (H₂) and a transition metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via cleavage of the C-O bond, yielding the corresponding phenol (B47542) (3-amino-5-fluorophenol) and toluene (B28343) as a byproduct. This method is clean and efficient but is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl (B1604629) ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can remove benzyl groups. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective for cleaving p-methoxybenzyl ethers and has been reported to deprotect simple benzyl ethers under photoirradiation. organic-chemistry.org Other methods involve oxidation with agents like CrO₃ or ozone. wikipedia.orgorganic-chemistry.org

Table 2: Common Deprotection Methods for the Benzyloxy Group

| Method | Reagents | Byproducts | Compatibility |

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Not compatible with reducible groups (alkenes, alkynes, nitro groups) |

| Oxidative Cleavage | DDQ, CrO₃, O₃ | Benzaldehyde (B42025), Benzoic Acid | Useful when reductive conditions must be avoided |

| Acid-Catalyzed Cleavage | Strong Acids (e.g., HBr, HI) | Benzyl Halide | Limited to acid-stable substrates |

This table outlines prevalent strategies for the removal of the benzyl protecting group, a key transformation for this compound.

Role of Catalysis in Transformations of this compound

Catalysis is essential for achieving many transformations involving this compound, enabling reactions that would otherwise be inefficient or impossible. Both transition metals and organocatalysts play crucial roles.

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions in several ways. While the C-F bond is generally strong and less reactive in cross-coupling, the aniline moiety is a key participant. If the aromatic ring were further functionalized with a halide (e.g., Br, I), it could serve as an electrophilic partner in reactions like Suzuki, Heck, or Sonogashira couplings.

More directly, the aniline nitrogen can act as a nucleophile in Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction to form C-N bonds. In a hypothetical coupling with an aryl halide (Ar-X), the catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond to form a Pd(II) complex.

Ligand Substitution/Base-promoted Deprotonation: The aniline coordinates to the palladium center, and a base deprotonates the nitrogen to form a more nucleophilic amido species.

Reductive Elimination: The aryl group and the amino group couple, and the desired N-arylated product is released, regenerating the Pd(0) catalyst.

Recent advances in metallaphotoredox catalysis have enabled multicomponent reactions, such as the synthesis of complex N-trifluoroalkyl anilines from nitroarenes, which proceed through a series of radical-mediated coupling events catalyzed by transition metals like iridium and nickel. nih.gov Such strategies highlight the potential for complex molecular construction starting from simple aniline-like frameworks.

Non-metallic catalysts are also vital for manipulating the reactivity of this compound.

Acid/Base Catalysis:

Lewis Acid Catalysis: While Lewis acids (e.g., AlCl₃, FeCl₃) are standard catalysts for EAS reactions like Friedel-Crafts alkylation and acylation, they present a challenge with anilines. The Lewis basic nitrogen atom readily coordinates with the Lewis acid catalyst, forming a complex. This complexation places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack and rendering Friedel-Crafts reactions ineffective. libretexts.orgchemistrysteps.com

Brønsted Acid Catalysis: Strong Brønsted acids will protonate the aniline nitrogen to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely altering the inherent reactivity of the substrate. However, acid catalysis is crucial for certain transformations, such as the final hydrolysis step to remove an N-acetyl protecting group. libretexts.org

Base Catalysis: Bases are commonly used in reactions involving the aniline nitrogen, such as acylation, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

Organocatalysis: The field of organocatalysis offers alternative pathways. For instance, in reactions for the synthesis of quinolines, Lewis acids such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to act as a Lewis acid-assisted Brønsted acid. researchgate.net In the presence of trace water, it forms a highly acidic H₂O-B(C₆F₅)₃ species that can catalyze cyclization reactions involving aniline derivatives. researchgate.net This type of catalysis avoids the issues associated with traditional Lewis acids that bind irreversibly to the amine.

Stereochemical Control and Regioselectivity in Derivatives Synthesis

The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific location of newly introduced functional groups (regiochemistry). For a molecule like this compound, the presence of three different substituents on the aromatic ring (amino, benzyloxy, and fluoro groups) presents inherent challenges and opportunities for regioselective functionalization. The directing effects of these groups would be expected to influence the outcome of electrophilic or nucleophilic aromatic substitution reactions.

Similarly, the amine functionality offers a handle for the introduction of chirality. This could be achieved through various established methods, such as the formation of chiral amides or imines, followed by diastereoselective reactions, or through the use of chiral catalysts in reactions involving the amino group or other parts of the molecule.

However, without specific research findings, any discussion of reaction mechanisms, transition states, or the influence of catalysts and reaction conditions on stereochemical and regiochemical outcomes for derivatives of this compound would be purely speculative. The scientific literature surveyed does not provide the necessary experimental data, such as enantiomeric excess (ee%), diastereomeric ratios (dr), or product distribution ratios for different regioisomers, that would be required for a detailed analysis.

Further research is needed to explore the potential of this compound as a versatile building block in stereoselective and regioselective synthesis. Such studies would be valuable for expanding its utility in the creation of novel and complex chemical entities.

Advanced Spectroscopic and Structural Characterization of 3 Benzyloxy 5 Fluoroaniline and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

For 3-(Benzyloxy)-5-fluoroaniline, the IR and Raman spectra would show characteristic bands for the N-H stretches of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic rings and the methylene (B1212753) bridge, C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and the C-O and C-F stretching vibrations. ias.ac.inias.ac.in The positions of these bands are sensitive to the electronic effects of the substituents.

Table 2: Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1620 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-O-C Stretch (asymmetric) | 1200 - 1275 | IR |

| C-F Stretch | 1100 - 1300 | IR |

Note: These are general ranges. The exact frequencies will be specific to the molecule's structure and environment.

Similar to NMR calculations, DFT methods can be used to compute the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov By calculating the harmonic vibrational frequencies for the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. researchgate.netscirp.org

The comparison between the scaled theoretical and the experimental vibrational spectra is a powerful method for the detailed assignment of each vibrational band to a specific molecular motion. nih.gov This correlative approach provides a high degree of confidence in the structural characterization of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

While no crystal structure for this compound itself is available in the searched literature, analysis of related structures, such as other substituted benzyloxy compounds or anilines, demonstrates the power of this technique. vensel.orgmdpi.com If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The precise bond lengths and angles of the entire molecule.

The planarity of the aromatic rings.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

This information is invaluable for understanding the molecule's steric and electronic properties and for rationalizing its chemical reactivity and physical properties.

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of this compound in the solid state is determined by X-ray crystallography, a technique that maps electron density within a crystal based on the diffraction of X-rays. wikipedia.orgnih.gov While the specific crystal structure of this compound is not publicly documented, its molecular structure allows for a predictive analysis of its crystal packing and the non-covalent interactions that govern its formation.

Hydrogen Bonding: The amine group is a classic hydrogen bond donor, capable of forming N-H···N, N-H···O, and N-H···F bonds with neighboring molecules. The ether oxygen and fluorine atom act as hydrogen bond acceptors.

π-π Stacking: The presence of two phenyl rings (the aniline (B41778) ring and the benzyl (B1604629) ring) facilitates π-π stacking interactions, where the electron clouds of the aromatic rings interact favorably, contributing significantly to crystal cohesion.

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich π systems of the aromatic rings.

Studies on analogous substituted anilines and aromatic ethers confirm that a cooperative interplay of these forces directs the final crystal structure. ias.ac.inbgu.ac.il For instance, the crystal packing in a related fluoro-substituted triazole derivative is stabilized by a combination of C-H···F, C-H···π, and π-π interactions. ias.ac.in Similarly, analysis of other substituted anilines reveals well-defined hydrogen-bonding networks and stacking arrangements. cambridge.orgnih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | -NH₂ | -NH₂, Ether Oxygen, Fluorine | High |

| π-π Stacking | Aniline Ring, Benzyl Ring | Aniline Ring, Benzyl Ring | High |

| C-H···π | Aromatic/Aliphatic C-H | Aniline Ring, Benzyl Ring | Moderate |

| Dipole-Dipole | C-F, C-O, C-N bonds | C-F, C-O, C-N bonds | Moderate to Low |

Co-crystal and Adduct Formation Studies of Derivatives

The ability of this compound to form multi-component crystalline solids, such as co-crystals and adducts, presents an avenue for modifying its physicochemical properties. Co-crystals are crystalline structures composed of two or more neutral molecules bound together in a specific stoichiometric ratio by non-covalent interactions. nih.govmdpi.com

The formation of co-crystals is guided by the principles of supramolecular chemistry, particularly hydrogen bonding. The amine group of this compound is a strong hydrogen bond donor, while the ether oxygen, fluorine atom, and aromatic π-systems are effective acceptors. This makes the molecule an excellent candidate for co-crystallization with "co-formers" that have complementary functional groups. Potential co-formers include carboxylic acids, amides, and other compounds with strong hydrogen bond acceptor or donor sites. nih.govnih.gov For example, studies with 5-fluorouracil (B62378) have shown its ability to form co-crystals with various carboxylic acids, leading to altered physical properties. mdpi.comnih.gov

Adducts are another class of multi-component solids, formed by the direct combination of molecules. In the context of derivatives, a reactive intermediate of a fluoro-amino compound, such as N-hydroxy-4'-fluoro-4-(acetylamino)biphenyl, has been shown to form a covalent adduct with deoxyadenosine. nih.gov This highlights the potential for derivatives of this compound to form stable adducts, particularly if the amine group is transformed into a more reactive functional group.

Table 2: Potential Co-formers for this compound and Key Interactions

| Co-former Class | Example Co-former | Primary Driving Interaction |

|---|---|---|

| Carboxylic Acids | Benzoic Acid | N-H···O (amine-acid) hydrogen bond |

| Amides | Isonicotinamide | N-H···O and N-H···N hydrogen bonds |

| Phenols | 4-Hydroxybenzoic Acid | O-H···N and N-H···O hydrogen bonds |

| Dicarboxylic Acids | Fumaric Acid | Formation of extended hydrogen-bonded networks |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Investigation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely suited for the detection and characterization of chemical species with unpaired electrons, such as free radicals. rsc.org While this compound is a diamagnetic molecule (no unpaired electrons), its radical cation or aminyl radical can be generated through chemical or electrochemical oxidation of the amine group.

The investigation of such a radical intermediate by EPR would provide valuable information about its electronic structure. u-tokyo.ac.jp The EPR spectrum's position, determined by the g-value, would confirm the organic nature of the radical (g ≈ 2.0023). u-tokyo.ac.jp More detailed information would come from the hyperfine coupling, which is the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei.

For the radical cation of this compound, significant hyperfine coupling would be expected with:

The Nitrogen-14 nucleus (¹⁴N, I=1) of the amine group.

The Fluorine-19 nucleus (¹⁹F, I=1/2) attached to the ring.

The Hydrogen-1 nuclei (protons, I=1/2) on the amine group and the aromatic ring.

The magnitude of the hyperfine coupling constants (A) reveals the distribution of the unpaired electron's spin density across the molecule. rsc.org A larger coupling constant indicates a higher spin density on that particular nucleus. Studying these interactions can elucidate how the benzyloxy and fluoro substituents modulate the spin distribution within the aromatic system. acs.orgnih.gov

Table 3: Predicted EPR Parameters for the Radical Cation of this compound

| Parameter | Interacting Nucleus | Expected Observation | Information Gained |

|---|---|---|---|

| g-value | N/A | ~2.003 - 2.004 | Confirms an organic, nitrogen-centered radical. |

| Hyperfine Coupling (A_N) | ¹⁴N | Triplet splitting pattern | Spin density on the nitrogen atom. |

| Hyperfine Coupling (A_F) | ¹⁹F | Doublet splitting pattern | Spin density at the C-5 position. |

| Hyperfine Coupling (A_H) | ¹H (amine and ring) | Doublet/Triplet splitting | Spin density on the amine group and aromatic ring. |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the conjugated system of the benzene (B151609) ring.

The aniline moiety acts as the primary chromophore. The substituents on the ring—the amino (-NH₂), fluoro (-F), and benzyloxy (-OCH₂C₆H₅) groups—act as auxochromes, modifying the absorption characteristics of the chromophore. Both the amino and benzyloxy groups are strong activating groups that donate electron density to the aromatic ring through the mesomeric effect (+M). This has two main consequences:

Bathochromic Shift (Red Shift): The increased electron density raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap. This shifts the absorption maximum (λmax) to a longer wavelength compared to unsubstituted benzene.

Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity (ε).

Table 4: Typical UV Absorption Maxima (λmax) for Related Aromatic Compounds (in a non-polar solvent)

| Compound | Key Chromophore/Auxochromes | Approximate λmax (nm) | Electronic Transition |

|---|---|---|---|

| Benzene | Phenyl ring | ~255 | π→π* (B-band) |

| Aniline | -NH₂ | ~280 | π→π* (B-band, red-shifted) |

| Anisole | -OCH₃ | ~269 | π→π* (B-band, red-shifted) |

| Fluorobenzene | -F | ~254 | π→π* (B-band, minor shift) |

| This compound | -NH₂, -OCH₂Ph, -F | Estimated > 285 | π→π* (B-band, significantly red-shifted) |

Computational Chemistry and Theoretical Studies of 3 Benzyloxy 5 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. dntb.gov.uanih.gov It is a workhorse of modern computational chemistry for predicting molecular geometries and energies. For 3-(Benzyloxy)-5-fluoroaniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. researchgate.net

The energetics calculated via DFT include the total electronic energy, the heat of formation, and the energies of various conformations. By comparing the energies of different possible rotamers (isomers formed by rotation around single bonds), the most stable conformer can be identified, and the energy barriers between them can be quantified.

Hypothetical Data Table: Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

This table is a hypothetical representation of data that would be generated from a DFT calculation. The values are for illustrative purposes only.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(phenyl)-N | 1.405 | |

| C(phenyl)-F | 1.358 | |

| C(phenyl)-O | 1.370 | |

| O-CH₂ | 1.432 | |

| Bond Angles (°) ** | ||

| C-N-H | 112.5 | |

| C-C-F | 119.8 | |

| C-O-CH₂ | 118.2 | |

| Dihedral Angle (°) ** | ||

| C(phenyl)-C-O-CH₂ | 75.3 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, as this is the most electron-rich part of the molecule. The electron-donating nature of the amino and benzyloxy groups would raise the energy of the HOMO, making the molecule a better electron donor. The LUMO, conversely, would likely be distributed over the aromatic ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info The presence of both electron-donating (amino, benzyloxy) and electron-withdrawing (fluoro) groups would modulate this gap. Calculations would reveal the precise energies of these orbitals and their distribution, offering insights into the molecule's kinetic stability and the regioselectivity of its reactions. nih.govresearchgate.net

Hypothetical Data Table: Frontier Orbital Energies for this compound

This table is a hypothetical representation of data that would be generated from a quantum chemical calculation. The values are for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | LUMO - HOMO |

The Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MESP map would show a significant region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. thaiscience.info The oxygen atom of the benzyloxy group would also exhibit a negative potential. The fluorine atom, despite its high electronegativity, would also be surrounded by a negative potential, characteristic of halogens in aromatic systems. Conversely, the hydrogen atoms of the amino group would be regions of positive potential, making them potential hydrogen bond donors. The MESP provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations would be particularly valuable for exploring its conformational flexibility. The molecule possesses several rotatable bonds, most notably the C-O and O-CH₂ bonds of the benzyloxy group and the C-N bond of the aniline moiety. MD simulations can track the rotations around these bonds over time, revealing the preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the dynamics of transitioning between them. This analysis provides a more realistic picture of the molecule's structure than a single static optimized geometry.

Furthermore, MD simulations are essential for studying intermolecular interactions. By placing the molecule in a simulation box with other molecules (e.g., solvent molecules, or a biological target like an enzyme), one can observe and quantify the formation and lifetime of interactions such as hydrogen bonds and van der Waals forces. This is crucial for predicting properties like solubility and binding affinity to a receptor.

Advanced Bonding Analysis

Natural Bond Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures (i.e., lone pairs and 2-center bonds). uni-muenchen.dewikipedia.org

NBO analysis provides detailed information about the charge distribution, hybridization, and bonding interactions within this compound. It quantifies the electron density in core orbitals, lone pairs, and bonding orbitals. For this molecule, NBO analysis would describe the hybridization of the nitrogen and oxygen atoms and the polarization of the C-N, C-F, and C-O bonds.

A key feature of NBO analysis is its ability to describe delocalization effects through second-order perturbation theory. researchgate.net This analysis identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, it can quantify the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the aromatic ring (acceptor NBOs). This specific interaction is fundamental to understanding the electronic properties of aniline and its derivatives. Similarly, interactions involving the oxygen lone pairs and the fluorine atom can be analyzed to understand their electronic influence on the aromatic system. wisc.edursc.org

Hypothetical Data Table: NBO Analysis - Donor-Acceptor Interactions

This table is a hypothetical representation of data from an NBO analysis. E(2) represents the stabilization energy from the donor-acceptor interaction. The values are for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C₅-C₆) | 35.8 |

| LP (1) N | π* (C₁-C₂) | 20.1 |

| LP (2) O | σ* (C(phenyl)-C(benzyl)) | 5.2 |

| π (C₃-C₄) | π* (C₅-C₆) | 18.5 |

Atoms in Molecules (AIM) Theory

There are no available studies that have employed Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology of this compound. This type of analysis would be instrumental in characterizing the nature of its covalent and non-covalent bonds by identifying bond critical points and quantifying properties such as electron density and its Laplacian at these points.

Electron Localization Function (ELF)

Similarly, no research has been published that uses the Electron Localization Function (ELF) to probe the regions of electron localization within this compound. rri.res.injussieu.fr An ELF analysis would provide a chemically intuitive visualization of core electrons, covalent bonds, and lone pairs, offering insights that are complementary to AIM theory. rri.res.in

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

The characterization of weak, non-covalent interactions, which are critical for understanding molecular recognition and crystal packing, has not been specifically reported for this compound. Methodologies like the Noncovalent Interaction (NCI) index and Reduced Density Gradient (RDG) analysis, which reveal and visualize van der Waals forces, hydrogen bonds, and steric clashes from electron density, have not been applied to this molecule in any published work. mdpi.comnih.gov These tools are powerful for understanding how molecules interact in a larger assembly. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

There is a lack of published research that combines experimental spectroscopic data for this compound with computationally predicted spectra. While computational methods for predicting NMR, IR, and UV-Vis spectra exist, a comparative study to validate the theoretical models against experimental findings for this specific compound has not been conducted. For instance, predicting the 19F NMR chemical shift is a powerful tool for studying fluorinated compounds, but no such specific prediction has been documented for this aniline derivative. nih.gov

Mechanistic Computational Modeling of Reaction Pathways and Transition States

The reactivity of this compound, including its potential reaction pathways and the associated transition states, remains computationally unexplored. Mechanistic modeling using methods like Density Functional Theory (DFT) would be necessary to calculate activation energies and reaction thermodynamics, providing a deeper understanding of its chemical behavior. However, no such computational studies focusing on the reaction mechanisms involving this molecule have been published.

Strategic Applications of 3 Benzyloxy 5 Fluoroaniline As a Key Synthetic Building Block

Building Block in Heterocyclic Compound Synthesis

The structure of 3-(Benzyloxy)-5-fluoroaniline, featuring a primary aromatic amine, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The amine group provides the necessary nucleophilicity or can be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of diverse ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoloquinolines, Isoquinolines)

While direct literature explicitly detailing the synthesis of pyrazoloquinolines from this compound is not abundant, its potential as a precursor is clear. Quinolines and pyrazoles are recognized as core structures in many anti-infective drugs and FabI inhibitors. asianpubs.org The synthesis of quinoline (B57606) rings often involves the condensation of anilines with β-dicarbonyl compounds (Combes synthesis) or α,β-unsaturated carbonyl compounds (Skraup or Doebner-von Miller synthesis). The aniline (B41778) functionality of this compound is well-suited for these classical cyclization strategies.

Similarly, isoquinoline (B145761) synthesis can be achieved through various methods starting from benzylamines. nih.govrsc.orgmdpi.com The this compound could be elaborated into a suitable benzylamine (B48309) derivative, which could then undergo cyclization via established protocols like the Bischler-Napieralski or Pictet-Spengler reactions to form the isoquinoline core. The electronic properties imparted by the fluoro and benzyloxy substituents would influence the reactivity and regioselectivity of these cyclization reactions. The development of one-pot, microwave-assisted methods has further expanded the toolkit for creating substituted isoquinolines. rsc.org

Construction of Fused Ring Systems and Polycyclic Architectures

The synthesis of fused heterocyclic systems is crucial in medicinal chemistry and materials science. researchgate.net this compound serves as a valuable platform for constructing such complex polycyclic architectures. The inherent functionalities allow for sequential or one-pot reactions to build additional rings onto the initial benzene (B151609) core.

For instance, research on related benzyloxy-substituted aromatic compounds has demonstrated their utility in intramolecular cyclization reactions. The cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, a structurally analogous compound, yields chromene derivatives, which are fused heterocyclic systems. mdpi.com This highlights the potential of the benzyloxy-substituted ring to participate in ring-forming reactions. The aniline and fluorine atoms on this compound provide additional handles for annulation, enabling the construction of complex, rigid polycyclic molecules that are desirable in various applications, including organic light-emitting diodes (OLEDs). nih.govrsc.org

Precursor for Advanced Aromatic Scaffolds

The compound is a key starting point for more complex aromatic structures, moving beyond simple heterocycles to intricate multi-ring systems connected by carbon-carbon or carbon-oxygen bonds.

Aryl-Aryl Coupling Reactions for Biphenyl (B1667301) and Terphenyl Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming aryl-aryl bonds to create biphenyl and terphenyl scaffolds. nih.govgre.ac.uknih.govtaylorandfrancis.com this compound can be converted into an aryl halide or boronic acid/ester derivative to participate in these reactions.

A notable application involves a multi-step synthesis where 3-bromo-5-fluoroaniline (B180217) is first benzylated to give 1-(benzyloxy)-3-bromo-5-fluorobenzene. This intermediate then undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid to construct a biphenyl framework. asianpubs.org This biphenyl system is a crucial component of molecules designed as potential antibacterial agents targeting the FabI enzyme. asianpubs.org Although direct synthesis of terphenyls from this specific aniline is not widely reported, the biphenyl derivatives produced can be further functionalized and subjected to a second aryl-aryl coupling reaction to generate more complex terphenyl structures.

Table 1: Example of Biphenyl Synthesis via Suzuki-Miyaura Coupling This table illustrates a key step in the synthesis of biphenyl precursors for FabI inhibitors, starting from a derivative of this compound.

| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Application | Reference |

| 1-(Benzyloxy)-3-bromo-5-fluorobenzene | (3-Formyl-5-nitrophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (3'-Benzyloxy)-3-fluoro-5-nitro-[1,1'-biphenyl]-3-carbaldehyde | Intermediate for FabI inhibitors | asianpubs.org |

Data derived from a described synthetic route for antibacterial agents.

Preparation of Multi-substituted Benzene and Complex Aryl Ethers

The fluorine atom in this compound is a site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various substituents. While the electron-donating nature of the amino and benzyloxy groups can deactivate the ring towards SNAr, this reactivity can be modulated by converting the aniline to a different functional group. In a documented synthesis, the fluorine atom is displaced by a piperazine (B1678402) nucleophile in a key step to build a complex molecule. asianpubs.org This reaction, facilitated by titanium isopropoxide, demonstrates the utility of the fluoro group as a leaving group for introducing nitrogen-based substituents. asianpubs.org

The benzyloxy group itself defines the molecule as a complex aryl ether. This group can be strategically cleaved via catalytic hydrogenation (debenzylation) to unmask a highly reactive phenol (B47542). This phenol can then be used to form different, more complex aryl ethers through Williamson ether synthesis, providing access to a diverse library of multi-substituted benzene derivatives.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a documented intermediate in the synthesis of complex organic molecules with potential therapeutic applications. asianpubs.org Its most prominent role is in the creation of novel inhibitors for the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key target for the development of new antibiotics. asianpubs.org

In a reported synthetic pathway, the aniline is a precursor to a complex biphenyl carbaldehyde. This aldehyde is then subjected to further reactions, including reductive amination and subsequent intramolecular cyclization, to produce a series of indanone derivatives. asianpubs.org These final compounds, incorporating the core structure derived from this compound, have shown effectiveness against Gram-positive bacteria such as S. aureus and B. subtilis. asianpubs.org The synthesis showcases how the initial aniline is methodically elaborated through multiple steps, including aryl-aryl coupling and nucleophilic substitution, to arrive at structurally complex and biologically active molecules. asianpubs.org

Integration into Chiral Architectures for Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. α-Chiral primary amines, in particular, are crucial building blocks for numerous pharmaceuticals and serve as ligands or organocatalysts in asymmetric catalysis. nih.gov The structure of this compound offers several avenues for its incorporation into chiral architectures, primarily by leveraging the reactivity of the aniline moiety and the electronic influence of its substituents.

Fluoroaromatic compounds are of significant interest in asymmetric synthesis. For instance, fluoroaryl azides, which can be prepared from the corresponding fluoroanilines, have been successfully employed in the catalytic asymmetric aziridination of alkenes. nih.gov This suggests that this compound could serve as a precursor to a chiral nitrene source for the synthesis of N-aryl aziridines with defined stereochemistry. The resulting chiral aziridines are valuable synthons that can undergo stereospecific ring-opening reactions to afford a variety of enantiomerically enriched fluoroarylamine-containing compounds. nih.gov

Furthermore, the aniline group can be transformed into a variety of functional handles suitable for stereoselective reactions. For example, it can be converted into an imine and subsequently reduced via asymmetric hydrogenation, a powerful method for producing chiral amines. nih.gov The electronic nature of the substituents on the aromatic ring can influence the reactivity and selectivity of such transformations. The fluorine atom, being strongly electron-withdrawing, can modulate the electronic properties of the imine, potentially impacting the efficiency and enantioselectivity of the reduction.

The benzyloxy group, while primarily a protecting group for the phenol functionality, can also exert steric influence during a stereoselective reaction, guiding the approach of a reagent to a nearby reactive center. Its eventual deprotection to reveal a hydroxyl group provides a further site for functionalization, allowing for the construction of more complex chiral molecules.

While specific examples detailing the use of this compound as a chiral auxiliary or direct precursor in a major asymmetric transformation are not prominent, the principles established with analogous fluoroaniline (B8554772) and benzyloxy-substituted compounds provide a strong rationale for its potential in this domain. The following table outlines potential, theoretically-grounded applications in stereoselective synthesis.

| Potential Application | Synthetic Strategy | Role of this compound | Key Influencing Factors |

| Chiral Aziridine Synthesis | Asymmetric aziridination | Precursor to a chiral fluoroaryl azide. | Fluorine substitution influencing catalyst interaction. |

| Chiral Amine Synthesis | Asymmetric hydrogenation of derived imines. | Aniline core for imine formation. | Electronic effect of fluorine on imine reactivity. |

| Diastereoselective Reactions | Reactions on a chiral scaffold | Incorporation into a larger chiral molecule. | Steric hindrance from the benzyloxy group. |

Preparation of Scaffolds for Chemical Biology Research and Probe Design

Chemical biology relies on the use of specialized molecules to probe and manipulate biological systems. Aniline derivatives are versatile building blocks for the synthesis of such tools, including fluorescent probes and activity-based probes. nih.gov The structure of this compound offers features that are advantageous for the design of chemical probes.

The aniline nitrogen provides a convenient point for conjugation to other molecules, such as fluorophores, biotin (B1667282) tags for affinity purification, or reactive groups for covalent labeling of biomolecules. acs.org This modularity is crucial for the construction of probes with tailored properties. For example, the aniline could be acylated with a fluorescent carboxylic acid to generate a fluorescently labeled molecule capable of reporting on its localization within a cell.

The benzyloxy group is a key pharmacophore in a number of bioactive molecules and can influence properties such as membrane permeability and interaction with biological targets. nih.gov In the context of probe design, this group could be used to tune the lipophilicity of a probe, thereby controlling its distribution in biological systems. Furthermore, the benzyloxy group can be cleaved under specific conditions (e.g., hydrogenolysis) to unmask a phenol. This deprotection strategy could be exploited in the design of "caged" probes that are activated at a specific time or location.

The fluorine atom can also play a significant role in probe design. The introduction of fluorine can enhance the metabolic stability of a molecule and can also be used as a reporter for ¹⁹F NMR studies, providing a non-invasive method to monitor the probe's fate in a biological system. The presence of fluorine can also modulate the electronic properties of an attached fluorophore, potentially altering its photophysical characteristics.

While specific probes derived directly from this compound are not extensively described, the combination of a conjugatable amine, a tunable benzyloxy group, and a fluorine label makes it an attractive scaffold for the development of sophisticated tools for chemical biology research.

| Probe Type | Design Strategy | Function of this compound Moiety | Potential Application |

| Fluorescent Probe | Conjugation of the aniline to a fluorophore. | Scaffold to link the fluorophore to a targeting group. | Imaging the localization of a protein of interest. |

| Activity-Based Probe | Incorporation into a scaffold with a reactive "warhead". | Core structure of the probe. | Profiling enzyme activity in a cellular lysate. |

| ¹⁹F NMR Probe | Utilization of the fluorine atom as a spectroscopic handle. | Reporter group for NMR detection. | Monitoring drug metabolism in vivo. |

| Caged Probe | Use of the benzyloxy group as a cleavable protecting group. | Masking a functional group until a specific stimulus. | Controlled release of a bioactive molecule. |

常见问题

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-5-fluoroaniline, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A common approach is reacting 5-fluoro-3-nitroaniline with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl) yields the final product. Key factors affecting yield include:

- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases .

- Solvent choice : DMF enhances solubility of intermediates but requires careful removal to avoid impurities .

- Temperature control : Elevated temperatures accelerate substitution but may degrade sensitive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers expect?

Methodological Answer:

- ¹H NMR : Expect signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 6.5–7.0 ppm (aniline aromatic protons), and δ 5.1 ppm (benzyloxy –OCH₂– group) .

- ¹³C NMR : The benzyloxy carbon appears at ~70 ppm, while fluorine-induced deshielding shifts adjacent carbons .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 231 (M⁺) with fragmentation patterns indicating loss of the benzyl group (–91 Da) .

- FT-IR : Stretching vibrations at ~1250 cm⁻¹ (C–O–C ether) and ~3400 cm⁻¹ (N–H amine) confirm functional groups .

Q. How does the reactivity of this compound differ from non-fluorinated analogs in electrophilic substitution reactions?

Methodological Answer: The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the amine group. Compared to non-fluorinated analogs:

- Reduced reactivity : Fluorine deactivates the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) for nitration .

- Regioselectivity : Benzyloxy groups at the 3-position further stabilize intermediates via resonance, favoring substitution at the 4-position .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during functionalization of this compound for medicinal chemistry applications?

Methodological Answer: To enhance regioselectivity:

- Protecting group strategies : Temporarily protect the amine with acetyl or Boc groups to prevent unwanted N-alkylation .

- Transition-metal catalysis : Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) to target specific positions .

- Computational modeling : DFT calculations predict charge distribution and reactive sites, guiding experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from impurities or structural variability. Mitigation strategies include:

- HPLC purification : Ensure >98% purity to eliminate confounding by-products .

- Crystallography : X-ray diffraction confirms stereochemistry and polymorphism, which can alter bioactivity .

- SAR studies : Systematically vary substituents (e.g., replacing benzyloxy with methoxy) to isolate electronic vs. steric effects .

Q. How can the fluorine atom in this compound be leveraged to enhance pharmacokinetic properties?

Methodological Answer: Fluorine improves metabolic stability and membrane permeability:

- Metabolic resistance : Fluorine blocks cytochrome P450 oxidation at the 5-position, extending half-life .

- Lipophilicity tuning : LogP increases by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- ¹⁹F NMR : Monitors in vitro stability under physiological conditions (e.g., pH 7.4 buffer at 37°C) .

Q. What advanced analytical methods quantify trace impurities in this compound synthesized via different routes?

Methodological Answer:

- LC-MS/MS : Detects sub-ppm levels of residual solvents (e.g., DMF) or benzyl halide by-products .

- Elemental analysis : Confirms stoichiometry discrepancies caused by incomplete reduction of nitro intermediates .

- Thermogravimetric analysis (TGA) : Identifies hygroscopicity or decomposition during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。